molecular formula C22H21FN4O3 B2407139 2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034381-49-0

2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2407139
CAS No.: 2034381-49-0
M. Wt: 408.433
InChI Key: GSFJPNUXINIIRX-UHFFFAOYSA-N
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Description

2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-16-7-5-14(6-8-16)15-9-24-26(10-15)13-20(28)25-11-17(12-25)27-21(29)18-3-1-2-4-19(18)22(27)30/h1-2,5-10,17-19H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFJPNUXINIIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=C(C=N4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel class of biologically active molecules, particularly in the realm of medicinal chemistry. Its complex structure incorporates both pyrazole and isoindole moieties, which are known for their diverse biological activities.

Chemical Structure

The compound can be broken down into several key components:

  • Pyrazole Ring : Known for its anti-inflammatory and anticancer properties.
  • Isoindole Dione : Associated with various pharmacological effects.
  • Fluorophenyl Group : Enhances biological activity and solubility.

Biological Activity Overview

Research indicates that compounds featuring pyrazole and isoindole structures possess a wide range of biological activities, including:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

Anti-inflammatory Activity

A study demonstrated that derivatives similar to the target compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar pyrazole structures showed up to 85% inhibition at concentrations around 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been established through various studies. For example:

  • EGFR Inhibition : A related pyrazole derivative showed an IC50 value of 0.07 µM against EGFR, comparable to erlotinib, a known anticancer drug .
  • Cell Line Studies : The synthesized compounds were tested on breast cancer cell lines (MCF-7), showing potent antiproliferative effects with IC50 values as low as 0.08 µM .

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) indicated promising results with significant inhibition at concentrations around 40 µg/mL .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. One compound demonstrated significant anti-inflammatory activity with IC50 values indicating effective inhibition of inflammatory markers in vitro .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrazole-containing compounds have revealed that modifications at the fluorophenyl position can significantly influence biological activity. For instance, introducing different substituents on the phenyl ring altered the anticancer efficacy against various cell lines .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 (µM)Reference
Anti-inflammatoryPyrazole derivative10 (85% inhibition)
Anticancer (EGFR)Related pyrazole0.07
Anticancer (MCF-7)Isoindole-pyrazole derivative0.08
AntimicrobialPyrazole derivatives40

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the azetidine and pyrazole moieties. Key strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in acetylation steps .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side products .
  • Temperature control : Reactions are typically conducted at 0–25°C to prevent thermal degradation of intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization improves purity .
    Statistical design of experiments (DoE) is recommended to optimize variables like solvent ratios and reaction time .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the connectivity of the azetidine, pyrazole, and isoindole-dione groups. Chemical shifts for the fluorophenyl proton (δ 7.2–7.4 ppm) and azetidine carbons (δ 50–60 ppm) are diagnostic .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .

Q. What are the common synthetic challenges, and how can they be addressed?

  • Methodological Answer :
  • Low Yield in Cyclization Steps : Steric hindrance in azetidine formation can reduce yields. Mitigate by using microwave-assisted synthesis to enhance reaction efficiency .
  • Byproduct Formation : Competing reactions during acetylation are minimized by slow reagent addition and strict temperature control .
  • Purity Issues : Employ preparative HPLC for challenging separations, especially for diastereomers arising from the isoindole-dione core .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases due to the compound’s heterocyclic motifs. Use fluorescence-based assays (e.g., ATPase-Glo™) for high-throughput screening .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, referencing hydrazone derivative protocols .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in azetidine ring closure. Software like Gaussian or ORCA predicts energetically favorable pathways .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to refine solvent selection .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons, clarifying connectivity in the isoindole-dione region .
  • X-ray Crystallography : If crystalline, single-crystal XRD provides unambiguous structural confirmation, resolving disputes from NMR/HPLC .

Q. What strategies are effective for studying interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM : Resolve binding poses in large complexes (e.g., ribosomes) if the compound targets translational machinery .

Q. How can heterogeneous reaction conditions be optimized for scalability?

  • Methodological Answer :
  • DoE for Catalysts : Screen Pd/C, Raney Ni, or enzyme-based catalysts for hydrogenation steps. Use Taguchi methods to balance cost and efficiency .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer in exothermic steps (e.g., acetylations), reducing batch variability .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the fluorophenyl or azetidine groups. For example, replace fluorine with chlorine to assess electronegativity effects .
  • Pharmacophore Modeling : Software like Schrödinger’s Phase identifies critical binding features (e.g., hydrogen bond acceptors in the pyrazole ring) .
  • Free-Wilson Analysis : Statistically correlate substituent changes with bioactivity data from analogs .

Q. How can synthesis be scaled while maintaining yield and purity?

  • Methodological Answer :
  • Kinetic Studies : Determine rate-limiting steps via time-course HPLC. Optimize catalyst loading (e.g., 5 mol% Pd for coupling reactions) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .
  • Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) using risk assessment tools like FMEA .

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